![molecular formula C17H16N2O3S2 B2373860 N-(4,5-dimethylbenzo[d]thiazol-2-yl)-4-(methylsulfonyl)benzamide CAS No. 896347-86-7](/img/structure/B2373860.png)
N-(4,5-dimethylbenzo[d]thiazol-2-yl)-4-(methylsulfonyl)benzamide
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Description
N-(4,5-dimethylbenzo[d]thiazol-2-yl)-4-(methylsulfonyl)benzamide is a chemical compound that has gained attention in the scientific community due to its potential applications in research. This compound has been synthesized using various methods, and its mechanism of action, biochemical and physiological effects have been studied in detail. In
Scientific Research Applications
Synthesis and Antimicrobial Activity
Thiazole Derivatives as Antimicrobial Agents
A series of N-phenyl-4-(4-(thiazol-2-yl)-phenyl)-thiazol-2-amine derivatives demonstrated significant antimicrobial activity against various bacterial and fungal strains. Some molecules showed higher potency than reference drugs, highlighting the thiazole moiety's role in enhancing antimicrobial efficacy (Bikobo et al., 2017).
Anticancer Properties
Thiazole-Based Compounds as Anticancer Agents
Research on substituted N-(4-{5-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides showed moderate to excellent anticancer activity against various cancer cell lines, indicating the potential of thiazole derivatives in cancer therapy (Ravinaik et al., 2021).
Antitubercular Activity
Sulfonyl Derivatives with Antitubercular Potential
Novel sulfonyl derivatives containing the isopropyl thiazole moiety exhibited significant antibacterial and antitubercular activities, underscoring the role of sulfonyl and thiazole components in developing new antitubercular agents (Kumar et al., 2013).
Supramolecular Gelators
Thiazolyl Benzamide Derivatives in Gelation
A study on N-(thiazol-2-yl)benzamide derivatives explored their gelation behavior, revealing the influence of methyl functionality and S⋯O interaction in the formation of supramolecular gels, which could have applications in drug delivery systems and materials science (Yadav & Ballabh, 2020).
Molecular Docking and Theoretical Studies
Antimalarial Sulfonamides and COVID-19 Drug Potential
Thiazolyl sulfonamide derivatives were evaluated for their antimalarial activity and potential against COVID-19 through computational calculations and molecular docking studies, highlighting the versatility of thiazole derivatives in addressing various diseases (Fahim & Ismael, 2021).
properties
IUPAC Name |
N-(4,5-dimethyl-1,3-benzothiazol-2-yl)-4-methylsulfonylbenzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O3S2/c1-10-4-9-14-15(11(10)2)18-17(23-14)19-16(20)12-5-7-13(8-6-12)24(3,21)22/h4-9H,1-3H3,(H,18,19,20) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AGMAVOCCPCYISP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(C=C1)SC(=N2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O3S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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